N-(2,5-difluorophenyl)-2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide N-(2,5-difluorophenyl)-2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 946332-54-3
VCID: VC11930364
InChI: InChI=1S/C20H13F5N2O2/c21-14-7-8-16(22)17(10-14)26-18(28)15-2-1-9-27(19(15)29)11-12-3-5-13(6-4-12)20(23,24)25/h1-10H,11H2,(H,26,28)
SMILES: C1=CN(C(=O)C(=C1)C(=O)NC2=C(C=CC(=C2)F)F)CC3=CC=C(C=C3)C(F)(F)F
Molecular Formula: C20H13F5N2O2
Molecular Weight: 408.3 g/mol

N-(2,5-difluorophenyl)-2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide

CAS No.: 946332-54-3

Cat. No.: VC11930364

Molecular Formula: C20H13F5N2O2

Molecular Weight: 408.3 g/mol

* For research use only. Not for human or veterinary use.

N-(2,5-difluorophenyl)-2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide - 946332-54-3

Specification

CAS No. 946332-54-3
Molecular Formula C20H13F5N2O2
Molecular Weight 408.3 g/mol
IUPAC Name N-(2,5-difluorophenyl)-2-oxo-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide
Standard InChI InChI=1S/C20H13F5N2O2/c21-14-7-8-16(22)17(10-14)26-18(28)15-2-1-9-27(19(15)29)11-12-3-5-13(6-4-12)20(23,24)25/h1-10H,11H2,(H,26,28)
Standard InChI Key QKCKXWMTEYCWKU-UHFFFAOYSA-N
SMILES C1=CN(C(=O)C(=C1)C(=O)NC2=C(C=CC(=C2)F)F)CC3=CC=C(C=C3)C(F)(F)F
Canonical SMILES C1=CN(C(=O)C(=C1)C(=O)NC2=C(C=CC(=C2)F)F)CC3=CC=C(C=C3)C(F)(F)F

Introduction

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. While specific protocols for this exact compound are not readily available, its structural similarity to other dihydropyridine derivatives suggests the following general synthetic pathway:

  • Formation of the Dihydropyridine Core:

    • A Hantzsch reaction involving an aldehyde, β-ketoester, and ammonia or an amine derivative.

  • Introduction of Substituents:

    • The difluorophenyl and trifluoromethylphenyl groups can be introduced through nucleophilic substitution or coupling reactions.

  • Carboxamide Formation:

    • Amide bond formation using carboxylic acid derivatives or acyl chlorides with appropriate amines.

Table 2: General Synthesis Steps

StepReagents/Conditions
Dihydropyridine CoreAldehyde + β-ketoester + Ammonia
Substituent AdditionHalogenated precursors + Base
Amide FormationAcid chloride + Amine

Pharmaceutical Applications

Dihydropyridine derivatives are well-known for their pharmacological activities, particularly as calcium channel blockers used in cardiovascular diseases. The addition of fluorine atoms in this compound suggests potential for improved receptor binding and metabolic stability.

Hypothetical Uses:

  • Antihypertensive agent

  • Anti-inflammatory properties (based on docking studies in related compounds)

Agrochemical Applications

Fluorinated aromatic compounds are widely used in agrochemicals due to their enhanced stability and bioactivity against pests and pathogens.

Hypothetical Uses:

  • Insecticide or nematicide

  • Plant growth regulator

Research Findings on Related Compounds

While specific studies on this compound are unavailable, related dihydropyridine carboxamides have shown promising results in molecular docking studies and biological evaluations:

  • Molecular Docking:

    • Similar compounds have demonstrated strong binding affinity to enzymes like 5-lipoxygenase (anti-inflammatory target) .

  • Biological Activity:

    • Antitubercular activity has been observed in structurally related amides .

    • Fluorinated derivatives often exhibit high potency against microbial pathogens .

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